molecular formula C14H18ClNO4S B2665270 1-(5-CHLORO-2-METHOXYBENZOYL)-4-METHANESULFONYLPIPERIDINE CAS No. 1448051-66-8

1-(5-CHLORO-2-METHOXYBENZOYL)-4-METHANESULFONYLPIPERIDINE

Cat. No.: B2665270
CAS No.: 1448051-66-8
M. Wt: 331.81
InChI Key: GJSIZDMZXISIBY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 5-chloro-2-methoxybenzoyl group and a methanesulfonyl group attached to a piperidine ring

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

    Biological Studies: The compound is employed in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 5-chloro-2-methoxybenzoyl chloride: This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The resulting 5-chloro-2-methoxybenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(5-chloro-2-methoxybenzoyl)piperidine.

    Sulfonylation: Finally, the 1-(5-chloro-2-methoxybenzoyl)piperidine is treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like pyridine to yield this compound.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, allowing for the introduction of various substituents. Common reagents for these reactions include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)-4-methanesulfonylpiperidine can be compared with other similar compounds, such as:

    1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine:

    1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-20-13-4-3-10(15)9-12(13)14(17)16-7-5-11(6-8-16)21(2,18)19/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSIZDMZXISIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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